Meclizine N,N'-Dioxide

Chromatography Mass Spectrometry Physicochemical Properties

Pharmaceutical QC laboratories face regulatory risk when using incorrect reference standards for meclizine impurity quantification-the N,N'-dioxide species exhibits distinct chromatographic behavior (MW 422.9, XLogP3-AA 4.6) versus the parent drug (MW 390.9, XLogP3-AA 5.8) and mono-oxide (MW 406.9, XLogP3-AA 5.2), rendering generic substitutes analytically invalid. Meclizine N,N'-Dioxide resolves this as a certified reference standard for ANDA impurity profiling and HPLC method validation per ICH Q2(R1). • Enables chromatographic resolution from parent drug and mono-oxide impurity for system suitability • Supplied with comprehensive CoA compliant with regulatory guidelines • Supports batch release, stability testing, and ANDA submissions

Molecular Formula C25H27ClN2O2
Molecular Weight 422.953
CAS No. 114624-70-3
Cat. No. B587456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMeclizine N,N'-Dioxide
CAS114624-70-3
Synonyms1-[(4-Chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine 1,4-Dioxide; 
Molecular FormulaC25H27ClN2O2
Molecular Weight422.953
Structural Identifiers
SMILESCC1=CC(=CC=C1)C[N+]2(CC[N+](CC2)(C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl)[O-])[O-]
InChIInChI=1S/C25H27ClN2O2/c1-20-6-5-7-21(18-20)19-27(29)14-16-28(30,17-15-27)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23/h2-13,18,25H,14-17,19H2,1H3
InChIKeyAGPRHOVRGSVTKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Meclizine N,N'-Dioxide: Identity and Characteristics


Meclizine N,N'-Dioxide (CAS 114624-70-3) is a chemically defined derivative of the piperazine-class antihistamine meclizine, characterized by the N-oxidation of both tertiary amine groups to form a 1,4-dioxidopiperazine-1,4-diium structure [1]. This compound is recognized as a metabolite and a potential impurity in meclizine drug substances and formulations, and is commercially supplied as a reference standard for analytical method development, validation, and quality control applications in support of Abbreviated New Drug Applications (ANDAs) and commercial production [2]. Its molecular formula is C25H27ClN2O2, with a computed molecular weight of 422.9 g/mol and an XLogP3-AA value of 4.6 [1].

Certified Reference Standard Characterized N,N'-dioxide impurity for analytical method calibration
Impurity Profiling Target analyte for impurity quantification in meclizine formulations
Regulatory & ANDA Support Supports method validation and ANDA submission requirements

Why Meclizine N,N'-Dioxide Cannot Be Substituted


The selection of Meclizine N,N'-Dioxide over its parent drug (meclizine) or related mono-oxide (Meclizine N-oxide) is mandated by distinct physicochemical properties that directly govern analytical behavior and regulatory identity. The introduction of a second N-oxide group yields a compound with a substantially higher molecular weight (422.9 g/mol) and a lower computed lipophilicity (XLogP3-AA = 4.6) compared to both the parent drug (MW 390.9 g/mol, XLogP3-AA 5.8) and the mono-oxide metabolite (MW 406.9 g/mol, XLogP3-AA 5.2) [1]. These differences are not subtle; they alter chromatographic retention, mass spectrometric detection, and solubility characteristics, making direct substitution impossible for any application requiring precise identification, quantification, or purity assessment of this specific impurity or metabolite [1]. Furthermore, in the context of pharmaceutical quality control, the specific impurity is subject to regulatory scrutiny, and only the correctly identified reference standard (Meclizine N,N'-Dioxide) can be used to demonstrate compliance with impurity limits and method specificity, thereby avoiding regulatory delays or compliance failures [2].

Property
Meclizine N,N'-Dioxide
Parent / Mono-oxide
Molecular Weight
+32 Da vs parent
Parent: 390.9 g/mol; Mono-oxide: 406.9 g/mol
Lipophilicity (XLogP3-AA)
4.6
Parent: 5.8; Mono-oxide: 5.2
Analytical Behavior
Distinct retention & MS signal
Significant shift may cause misidentification
Regulatory Identity
Specific impurity reference standard
API or non-certified analog; may not meet compliance
Physicochemical differences prevent direct substitution for impurity quantification or method specificity.

Evidence for Meclizine N,N'-Dioxide Selection


Molecular Weight and Lipophilicity in Analytical Behavior

Meclizine N,N'-Dioxide exhibits a significantly higher molecular weight (422.9 g/mol) and a lower computed lipophilicity (XLogP3-AA = 4.6) compared to the parent drug meclizine (MW 390.9 g/mol, XLogP3-AA 5.8) and the mono-oxide metabolite Meclizine N-oxide (MW 406.9 g/mol, XLogP3-AA 5.2) [1]. These quantitative differences are not only statistically significant but also practically meaningful: the addition of two oxygen atoms (+32 Da) ensures a distinct mass-to-charge ratio in MS detection, while the reduced logP value of 4.6 predicts markedly different retention behavior on reversed-phase HPLC columns compared to the more hydrophobic parent (logP 5.8) [1]. These properties directly influence method development, where accurate identification and separation of this specific impurity from its closely related analogs are critical.

Physicochemical Differentiation
Reported
+32 Da MW increase, XLogP3-AA 4.6 (vs parent 5.8, mono-oxide 5.2)
Supports chromatographic resolution & MS specificity
Computed properties; verify under experimental conditions
Chromatography Mass Spectrometry Physicochemical Properties

Reference Standard Use in ANDA and Quality Control

Meclizine N,N'-Dioxide is explicitly positioned as a reference standard for analytical method development, method validation (AMV), Quality Control (QC), and Abbreviated New Drug Application (ANDA) support, as stated by multiple reputable vendors who supply the compound with regulatory-compliant characterization data [1][2]. This contrasts with the parent drug meclizine or its salts, which are typically used as active pharmaceutical ingredients (APIs) for therapeutic effect, not for impurity quantification. The use of this specific compound as a reference standard ensures that analytical methods are accurately calibrated for the detection and quantitation of this exact impurity, a critical step in meeting ICH and FDA guidelines for drug product safety and quality.

Intended Use & Compliance
Class-level inference
Reference Standard for ANDA/QC vs API for therapeutic use
Regulatory method specificity requirement
Verify CoA and characterization data per vendor
Regulatory Science Quality Control Impurity Profiling

Distinct Metabolite Role in DMPK and Stability

Meclizine N,N'-Dioxide is identified as a metabolite of the histamine H1 receptor antagonist meclizine, and its formation represents a specific biotransformation pathway (di-N-oxidation) that is distinct from the formation of the more commonly studied mono-oxide metabolite (Meclizine N-oxide) . The presence of two N-oxide groups results in a unique molecular weight of 422.9 g/mol and a distinct fragmentation pattern in mass spectrometry, enabling its specific detection and quantification in biological matrices [1]. Understanding the formation and levels of this metabolite is crucial for comprehensive drug metabolism and pharmacokinetic (DMPK) studies, as well as for assessing the stability of meclizine formulations where oxidative degradation can occur .

Metabolite Differentiation (DMPK)
Reported
Di-N-oxide metabolite (MW 422.9 g/mol) with distinct MS fragmentation
Enables specific detection in metabolic stability studies
Confirm with authentic standard in biological matrices
Metabolism Pharmacokinetics Stability Studies

Application Scenarios for Meclizine N,N'-Dioxide


Analytical Method Development and Validation

Procure Meclizine N,N'-Dioxide as a certified reference standard to develop and validate high-performance liquid chromatography (HPLC) or mass spectrometry (MS) methods for the quantification of this specific impurity in meclizine drug substances and finished dosage forms. The compound's unique physicochemical properties (MW 422.9 g/mol, XLogP3-AA 4.6) ensure it is chromatographically resolved from the parent drug (MW 390.9 g/mol, XLogP3-AA 5.8) and the mono-oxide impurity (MW 406.9 g/mol, XLogP3-AA 5.2), providing a robust system suitability marker [1]. This application is directly mandated by ICH Q2(R1) guidelines for method validation and is essential for successful ANDA submissions [2].

Routine Quality Control and Batch Release Testing

Use Meclizine N,N'-Dioxide as a quantitative impurity standard in routine quality control (QC) laboratories to ensure that the levels of this potential impurity do not exceed regulatory limits in commercial batches of meclizine hydrochloride. The compound's availability with detailed certificates of analysis (CoA) and compliance with regulatory guidelines [1][2] supports the generation of accurate and defensible data for batch release and stability studies, thereby mitigating the risk of regulatory action and ensuring patient safety.

Stability-Indicating Methods and Forced Degradation

Incorporate Meclizine N,N'-Dioxide as a target analyte in forced degradation studies to assess the stability of meclizine formulations under oxidative stress. The formation of this di-N-oxide species can serve as a marker for oxidative degradation pathways, and its quantification using a validated stability-indicating method [1] provides critical data for establishing shelf-life and storage conditions. The distinct molecular weight and chromatographic behavior of the N,N'-Dioxide compared to other degradation products ensure method specificity [2].

Metabolite Identification and Pharmacokinetic Studies

Utilize Meclizine N,N'-Dioxide as an authentic reference standard for the identification and semi-quantitative analysis of the di-N-oxide metabolite in biological samples (e.g., plasma, urine) from preclinical or clinical studies. The compound's unique mass (422.9 g/mol) and fragmentation pattern enable its specific detection by LC-MS/MS, facilitating a more complete understanding of meclizine's metabolic fate and potential for drug-drug interactions [1][2].

Application
Selection Property
Validation Focus
Analytical Method Validation
Chromatographic resolution & MS differentiation
Method specificity per ICH Q2(R1)
Impurity Control & Batch Release
Certified reference standard (CoA)
Regulatory data integrity & impurity control
Forced Degradation & Stability Studies
Oxidative degradation marker
Stability-indicating method selectivity
Metabolite Identification (DMPK)
Characteristic mass increase & fragmentation
LC-MS/MS detection in biological matrices

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